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Abstract

The intricate relationship between a protein's three-dimensional structure and its function is a
cornerstone of modern biochemistry and drug development. Consequently, robust
methodologies to investigate protein stability and folding are of paramount importance. This
guide details the multifaceted applications of Riboflavin Sodium Phosphate, also known as
Flavin Mononucleotide (FMN), as a powerful and versatile tool for such investigations.[1][2]
FMN's intrinsic fluorescent properties and its capacity to act as a photosensitizer provide a
suite of techniques to probe the conformational landscape of proteins.[3][4] Herein, we provide
a comprehensive overview of the underlying principles and detailed protocols for leveraging
FMN in fluorescence spectroscopy, thermal shift assays, and photo-induced cross-linking to
gain critical insights into protein stability, ligand binding, and conformational changes.

Introduction: The Challenge of Characterizing
Protein Stability
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Proteins are dynamic entities, and their stability—the ability to maintain a native, functional
conformation—is critical for biological activity. Factors such as temperature, pH, ionic strength,
and the presence of ligands can significantly influence a protein's stability and folding
equilibrium.[5][6] Dysregulation of protein folding and stability is implicated in a host of human
diseases, making the study of these processes a key focus in therapeutic development.

Traditional techniques for assessing protein stability, while powerful, can be resource-intensive,
requiring large amounts of protein or specialized instrumentation.[7] Riboflavin Sodium
Phosphate (FMN) emerges as an accessible and versatile tool for researchers.[8] This water-
soluble derivative of vitamin B2 possesses unique photochemical properties that can be
harnessed to report on the local environment within a protein, offering a window into its
structural integrity.[1][8][9]

Physicochemical Properties of Riboflavin Sodium
Phosphate (FMN)

Riboflavin Sodium Phosphate is an orange-yellow crystalline powder that is readily soluble in
water.[1][8][10] This high water solubility is a significant advantage over its parent compound,
riboflavin, for in-vitro biochemical and biophysical assays.[4] FMN is the principal biologically
active form of riboflavin, acting as a cofactor for a wide range of oxidoreductase enzymes.[2]
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Property Description Source(s)

Orange-yellow crystalline,
Appearance _ [1]8][10]
hygroscopic powder

Molecular Formula C17H20N4NaO9P [11]

Molecular Weight 478.33 g/mol [8]

B Soluble in water, very slightly
Solubility ] [8][10]
soluble in ethanol

Stable, but sensitive to light
- and heat. Should be stored
Stability o [11[9]
protected from light in a cool

place.

Exhibits intrinsic fluorescence

with excitation maxima around
Fluorescence 370 nm and 450 nm, and an [31[12]

emission maximum around

525 nm.

Mechanism of Action: FMN as a Reporter of Protein
Microenvironments

The utility of FMN as a probe for protein stability and folding stems from two key properties: its
intrinsic fluorescence and its ability to act as a photosensitizer.

Intrinsic Fluorescence and Environmental Sensitivity

The isoalloxazine ring of FMN is a fluorophore.[13] Upon excitation with light, it emits
fluorescence at a characteristic wavelength. The quantum yield and the precise emission
maximum of this fluorescence are highly sensitive to the polarity of the local environment and
interactions with nearby amino acid residues.[3]

Specifically, the fluorescence of FMN can be quenched by proximal aromatic amino acids such
as tryptophan and tyrosine through photoinduced electron transfer (PET).[14][15] This
qguenching effect forms the basis of using FMN to probe the integrity of its binding site and the
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conformational state of the protein.[3][16] Changes in protein conformation, such as those
occurring during unfolding or ligand binding, can alter the distance and orientation between
FMN and these quenching residues, leading to a measurable change in fluorescence intensity.
[13][17]

FMN Fluorescence Quenching Mechanism
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Caption: FMN fluorescence quenching by proximal aromatic amino acids.

Photosensitization and Covalent Cross-Linking

Upon absorption of light, FMN can be excited to a longer-lived triplet state.[4] This excited state
IS a potent oxidizing agent capable of abstracting electrons or hydrogen atoms from nearby
molecules, including amino acid side chains.[18][19] This reactivity can be harnessed to induce
covalent cross-linking between proximal residues, effectively "freezing" protein conformations
for further analysis. A key example is the FMN-sensitized formation of dityrosine bonds, which
can be used to study protein-protein interactions or conformational changes.[4][19][20]

Applications and Protocols
Fluorescence Spectroscopy to Monitor Protein Folding
and Ligand Binding
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Changes in the fluorescence of FMN, either as a bound cofactor or as an extrinsic probe, can
provide real-time information on protein conformational changes.

Principle: The fluorescence intensity of FMN is monitored as a function of a denaturant
concentration (e.g., urea or guanidinium chloride) or ligand concentration. A change in
fluorescence indicates a change in the FMN's local environment, reflecting protein unfolding or
ligand binding.[3][21]

Protocol: Monitoring Protein Unfolding using FMN Fluorescence
o Preparation of Stock Solutions:

o Prepare a concentrated stock solution of the protein of interest in a suitable buffer (e.g., 50
mM sodium phosphate, pH 7.4).[5][6]

o Prepare a stock solution of FMN (e.g., 1 mM in the same buffer). Protect from light.

o Prepare a high-concentration stock solution of a chemical denaturant (e.g., 8 M urea or 6
M guanidinium chloride) in the same buffer.

e Sample Preparation:

o In a series of microcentrifuge tubes or a 96-well plate, prepare samples with a constant
concentration of the protein and FMN (e.g., 5 uM protein and 10 uM FMN) and varying
concentrations of the denaturant.

o Include a control sample with no denaturant and a sample with the maximum denaturant
concentration.

o Allow the samples to equilibrate for a sufficient time (e.g., 30 minutes to several hours) at
a constant temperature.

e Fluorescence Measurement:
o Use a fluorescence spectrophotometer or a plate reader.[22]

o Set the excitation wavelength to approximately 450 nm and the emission wavelength to
approximately 525 nm.[12] Optimize these wavelengths for your specific instrument and
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protein-FMN complex.
o Record the fluorescence intensity for each sample.

o Data Analysis:
o Plot the fluorescence intensity as a function of the denaturant concentration.

o Fit the data to a sigmoidal curve to determine the midpoint of the unfolding transition (Cm),
which is a measure of protein stability.

Thermal Shift Assay (Differential Scanning Fluorimetry)

The thermal shift assay (TSA), or differential scanning fluorimetry (DSF), is a high-throughput
method to assess protein thermal stability.[7][23][24] FMN can be used as an extrinsic probe in
a similar manner to commonly used dyes like SYPRO Orange.

Principle: As a protein unfolds upon heating, hydrophobic regions become exposed. FMN,
which can exhibit changes in its fluorescence in different environments, can be used to monitor
this unfolding process. Alternatively, for flavoproteins, the dissociation of FMN upon unfolding
can be monitored. The temperature at which 50% of the protein is unfolded is the melting
temperature (Tm).[24] Ligand binding typically stabilizes the protein, resulting in an increase in
Tm.[23]

Thermal Shift Assay Workflow

Protein + FMN : " Change in FMN :
(Folded) Increase Temperature Protein Unfolding Fluorescence

Click to download full resolution via product page
Caption: Workflow for a thermal shift assay using FMN.
Protocol: High-Throughput Screening of Stabilizing Conditions

» Reagent Preparation:
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o Prepare a stock solution of your protein of interest (e.g., 1 mg/mL) in a minimal buffer
(e.g., 10 mM HEPES, 150 mM NacCl, pH 7.5).

o Prepare a stock solution of FMN (e.g., 500 puM in water). Protect from light.

o Prepare a 96-well plate with a library of buffers at different pH values, salts, and potential
ligands.

o Assay Setup (in a 96-well PCR plate):

[e]

For each well, add the buffer/ligand solution.

o

Prepare a master mix of protein and FMN.

[¢]

Add the protein-FMN master mix to each well to a final volume (e.g., 25 uL) and a final
concentration of protein (e.g., 2-5 uM) and FMN (e.g., 10-20 pM).

[¢]

Seal the plate.

o Data Collection (using a real-time PCR instrument):

o Place the plate in the instrument.

o Set up a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1
°C/minute.

o Set the instrument to detect fluorescence at the appropriate channel for FMN (e.g., a
channel with excitation around 470 nm and emission around 520 nm).

e Data Analysis:

o The instrument software will generate a melt curve (fluorescence vs. temperature).

o The Tm is the temperature at the inflection point of the sigmoidal curve, which can be
determined by taking the derivative of the curve.

o Compare the Tm values across different conditions. An increase in Tm indicates
stabilization.
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Photo-Induced Cross-Linking for Structural Analysis

FMN can be used as a photosensitizer to induce covalent cross-links between interacting
proteins or within a single protein to capture conformational states.[18][25] This is particularly
useful for studying transient interactions.

Principle: Upon irradiation with blue light, FMN in its excited triplet state can abstract a
hydrogen atom from the phenolic group of a tyrosine residue, generating a tyrosyl radical.[4]
[19] Two tyrosyl radicals can then combine to form a dityrosine cross-link, covalently linking the
two protein chains or two domains of the same protein.[19][20]

Protocol: FMN-Mediated Photo-Cross-Linking of Proteins
e Sample Preparation:

o Prepare a solution containing the protein(s) of interest in a suitable buffer (e.g., phosphate-
buffered saline, pH 7.4). The presence of tyrosine residues at the interface of interaction is
necessary.

o Add FMN to a final concentration of 10-100 pM.
o Prepare a control sample without FMN.
e Photo-Irradiation:
o Place the samples in a clear microcentrifuge tube or a cuvette.

o Irradiate the samples with a blue light source (e.g., a 450 nm LED array) for a defined
period (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically.

o Keep the samples on ice during irradiation to minimize thermal denaturation.
e Analysis of Cross-Linking:

o Analyze the samples by SDS-PAGE. Cross-linked proteins will appear as higher molecular
weight bands.
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o The identity of the cross-linked products can be confirmed by Western blotting or mass
spectrometry.

Data Interpretation and Considerations

o Fluorescence Quenching: The degree of fluorescence quenching is dependent on the
distance and orientation of the quencher. A lack of change in fluorescence does not
necessarily mean there is no conformational change.

« Inner Filter Effect: At high concentrations, FMN can absorb both the excitation and emission
light, leading to an apparent decrease in fluorescence. It is important to work within a
concentration range where this effect is negligible.

» Photobleaching: Prolonged exposure to the excitation light can lead to photobleaching of
FMN. Use the lowest necessary excitation intensity and minimize exposure time.

» Oxygen Requirement for Cross-linking: The FMN-sensitized formation of dityrosine often
requires the presence of oxygen.[19]

Conclusion

Riboflavin Sodium Phosphate (FMN) is a cost-effective, readily available, and versatile tool
for the investigation of protein stability and folding. Its environmentally sensitive fluorescence
and photosensitizing properties enable a range of applications from high-throughput screening
of stabilizing conditions to detailed analysis of conformational changes and protein-protein
interactions. The protocols outlined in this guide provide a starting point for researchers to
harness the power of FMN in their protein science and drug discovery endeavors.

References
e Muby Chemicals. (2024, September 4). Riboflavin Sodium Phosphate BP Ph Eur EP USP

FCC Manufacturers, SDS.

e ChemicalBook. (2025, December 19).

» National Library of Medicine. (n.d.). Quantum Mechanical Study of Photoinduced Charge
Transfer in FMN Binding Protein.

e PubMed. (2023, October 4).

o National Center for Biotechnology Information. (n.d.). Riboflavin sodium phosphate |
C17H20N4NaQ9P | CID 23666409. PubChem.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/10461454/
https://www.benchchem.com/product/b10753172?utm_src=pdf-body
https://www.benchchem.com/product/b10753172?utm_src=pdf-body
https://www.benchchem.com/product/b10753172?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

MedchemExpress.com. (n.d.).

PubMed. (n.d.). Photodynamic crosslinking of proteins. Ill. Kinetics of the FMN- and rose
bengal-sensitized photooxidation and intermolecular crosslinking of model tyrosine-
containing N-(2-hydroxypropyl)methacrylamide copolymers.

Ambition Pharma. (n.d.).

ResearchGate. (n.d.). A possible mechanism for FMN as a photosensitizer to transfer
electrons....

Labfolder. (2022, March 18). Studying Flavins and Flavoproteins using Fluorescence
spectroscopy.

Wiley Online Library. (n.d.).

ResearchGate. (2025, August 10). Flavin mononucleotide photoinitiated cross-linking of
hydrogels: Polymer concentration threshold of strengthening | Request PDF.

PubMed. (2009, July).

ResearchGate. (2025, August 6). Photodynamic cross-linking of proteins V. Nature of the
tyrosine-tyrosine bonds formed in the FMN-sensitized intermolecular cross-linking of N-
acetyl-L-tyrosine.

Royal Society of Chemistry. (2023, November 3). Photodissociative decay pathways of the
flavin mononucleotide anion and its complexes with tryptophan and glutamic acid.
PubMed. (1984, December). A conformational approach to study the mode of binding of
flavin mononucleotide to flavodoxin.

National Library of Medicine. (2023, January 12). Sub-Millisecond Photoinduced Dynamics
of Free and EL222-Bound FMN by Stimulated Raman and Visible Absorption
Spectroscopies.

National Library of Medicine. (2013, May 31). Characterization of Flavin-Based Fluorescent
Proteins: An Emerging Class of Fluorescent Reporters.

PubMed Central. (2023, March 27). Photoinduced Electron Transfer from a 1,4,5,6-
Tetrahydro Nicotinamide Adenine Dinucleotide (Phosphate) Analogue to Oxidized Flavin in
an Ene-Reductase Flavoenzyme.

ResearchGate. (2025, August 6).

ACS Publications. (2022, June 6). Affinity-Based Profiling of the Flavin Mononucleotide
Riboswitch.

National Library of Medicine. (n.d.). The chemistry of flavines and flavoproteins.
Photoreduction of flavines by amino acids.

ResearchGate. (2025, December 13). Photoinduced Electron Transfer from a 1,4,5,6-
Tetrahydro Nicotinamide Adenine Dinucleotide (Phosphate) Analogue to Oxidized Flavin in
an Ene-Reductase Flavoenzyme | Request PDF.

National Library of Medicine. (2022, June 6). Affinity-Based Profiling of the Flavin
Mononucleotide Riboswitch.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

National Library of Medicine. (n.d.). Coenzyme recognition and gene regulation by a flavin
mononucleotide riboswitch.

ResearchGate. (2025, August 4). Structural insights into the interactions of Flavin
mononucleotide (FMN)

PubMed. (n.d.).

PubMed. (2015).

ColLab. (2015, March 26).

ResearchGate. (2025, August 9).

Royal Society of Chemistry. (2023, November 3). Photodissociative decay pathways of the
flavin mononucleotide anion and its complexes with tryptophan and glutamic acid.
ResearchGate. (n.d.). Measurements of FMN riboswitch folding with probe 1. (A) A decrease
in....

National Center for Biotechnology Information. (n.d.). riboflavin 5'-phosphate sodium
anhydrous | C17H24N4NaO11P | CID 23687712. PubChem.

National Library of Medicine. (n.d.). Current Protocols in Protein Science: Analysis of protein
stability and ligand interactions by thermal shift assay.

ResearchGate. (n.d.).

Wikipedia. (n.d.). Thermal shift assay.

Odinity. (2014, April 1). Fluorescence Spectrophotometry of Riboflavin.

National Library of Medicine. (n.d.). Exploring the FMN binding site in the mitochondrial outer
membrane protein mitoNEET.

J-STAGE. (n.d.). STUDIES ON THE FLUORESCENCE OF RIBOFLAVIN.

Charles River Labor

Taylor & Francis Online. (n.d.).

PubMed. (n.d.). Fluorescent assay for riboflavin binding to cytochrome P450 2B4.

jjssst.info. (n.d.). Intrinsic Fluorescence Spectra Characteristics of Riboflavin and NADH.
Alfa Chemistry. (n.d.). Effect of Sodium Phosphate Buffer on the Stability of Various Proteins.
Springer Nature Experiments. (n.d.). Screening of Buffers and Additives for Protein
Stabilization by Thermal Shift Assay: A Practical Approach.

PubMed. (n.d.). Solid phase enzyme-linked competitive binding assay for riboflavin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b10753172?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Sources

1. Riboflavin 5'-Monophosphate Sodium Salt | 130-40-5 [chemicalbook.com]

2. riboflavin 5'-phosphate sodium anhydrous | C17H24N4NaO11P | CID 23687712 -
PubChem [pubchem.ncbi.nlm.nih.gov]

3. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]

4. Dynamic PEG-peptide hydrogels via visible light and FMN-induced tyrosine dimerization -
PMC [pmc.ncbi.nim.nih.gov]

. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
. alfa-chemistry.com [alfa-chemistry.com]
. Thermal shift assay - Wikipedia [en.wikipedia.org]

. ambitionpharma.com [ambitionpharma.com]

© 00 ~N o O

. medchemexpress.com [medchemexpress.com]

10. Riboflavin Sodium Phosphate BP Ph Eur EP USP FCC Manufacturers, SDS
[mubychem.com]

11. Riboflavin sodium phosphate | C17H20N4NaO9P | CID 23666409 - PubChem
[pubchem.ncbi.nim.nih.gov]

12. ijssst.info [ijssst.info]
13. researchgate.net [researchgate.net]
14. pubs.acs.org [pubs.acs.org]

15. Photodissociative decay pathways of the flavin mononucleotide anion and its complexes
with tryptophan and glutamic acid - Physical Chemistry Chemical Physics (RSC Publishing)
DOI:10.1039/D3CP04359B [pubs.rsc.org]

16. Characterization of Flavin-Based Fluorescent Proteins: An Emerging Class of
Fluorescent Reporters - PMC [pmc.ncbi.nim.nih.gov]

17. Redox control of protein conformation in flavoproteins - PubMed
[pubmed.ncbi.nim.nih.gov]

18. Flavin mononucleotide in visible light photoinitiating systems for multiple-
photocrosslinking and photoencapsulation strategies - PubMed [pubmed.ncbi.nim.nih.gov]

19. Photodynamic crosslinking of proteins. lll. Kinetics of the FMN- and rose bengal-
sensitized photooxidation and intermolecular crosslinking of model tyrosine-containing N-(2-
hydroxypropyl)methacrylamide copolymers - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4472478.htm
https://pubchem.ncbi.nlm.nih.gov/compound/riboflavin-5_-phosphate-sodium-anhydrous
https://pubchem.ncbi.nlm.nih.gov/compound/riboflavin-5_-phosphate-sodium-anhydrous
https://bionerdnotes.wordpress.com/2022/03/18/studying-flavins-and-flavoproteins-using-fluorescence-spectroscopy/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10266880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10266880/
http://alfresco-static-files.s3.amazonaws.com/alfresco_images/pharma/2014/08/22/48b3f375-6c47-4fb0-99e3-a53b21901690/article-87987.pdf
https://www.alfa-chemistry.com/article/effect-of-sodium-phosphate-buffer-on-the-stability-of-various-proteins
https://en.wikipedia.org/wiki/Thermal_shift_assay
https://www.ambitionpharma.com/products/riboflavin-sodium-phosphate
https://www.medchemexpress.com/riboflavin-phosphate-sodium.html
https://mubychem.com/riboflavinsodiumphosphatemanufacturers.html
https://mubychem.com/riboflavinsodiumphosphatemanufacturers.html
https://pubchem.ncbi.nlm.nih.gov/compound/Riboflavin-sodium-phosphate
https://pubchem.ncbi.nlm.nih.gov/compound/Riboflavin-sodium-phosphate
https://ijssst.info/Vol-17/No-44/paper5.pdf
https://www.researchgate.net/publication/24040538_Redox_Control_of_Protein_Conformation_in_Flavoproteins
https://pubs.acs.org/doi/10.1021/jp806272v
https://pubs.rsc.org/en/content/articlehtml/2023/cp/d3cp04359b
https://pubs.rsc.org/en/content/articlehtml/2023/cp/d3cp04359b
https://pubs.rsc.org/en/content/articlehtml/2023/cp/d3cp04359b
https://pmc.ncbi.nlm.nih.gov/articles/PMC3669411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3669411/
https://pubmed.ncbi.nlm.nih.gov/19243237/
https://pubmed.ncbi.nlm.nih.gov/19243237/
https://pubmed.ncbi.nlm.nih.gov/37797710/
https://pubmed.ncbi.nlm.nih.gov/37797710/
https://pubmed.ncbi.nlm.nih.gov/10461454/
https://pubmed.ncbi.nlm.nih.gov/10461454/
https://pubmed.ncbi.nlm.nih.gov/10461454/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 20. researchgate.net [researchgate.net]

e 21. Fluorescent assay for riboflavin binding to cytochrome P450 2B4 - PubMed
[pubmed.ncbi.nim.nih.gov]

e 22. odinity.com [odinity.com]

o 23. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions
by thermal shift assay - PMC [pmc.ncbi.nim.nih.gov]

e 24, criver.com [criver.com]
o 25. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Riboflavin sodium phosphate as a tool for investigating
protein stability and folding]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10753172#riboflavin-sodium-phosphate-as-a-tool-for-
investigating-protein-stability-and-folding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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